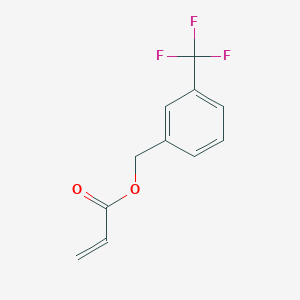
3-(三氟甲基)苄基丙烯酸酯
描述
3-(Trifluoromethyl)benzyl acrylate is a chemical compound that belongs to the family of acrylates. It is widely used in scientific research due to its unique properties. This compound has a high degree of reactivity and can be easily modified to create new derivatives.
科学研究应用
共聚和高科技应用
3-(三氟甲基)苄基丙烯酸酯和相关的单体,如烷基 2-三氟甲基丙烯酸酯和 2-(三氟甲基)丙烯酸,在共聚过程中至关重要。这些单体主要来源于 3,3,3-三氟丙烯,生成各种带有官能团的单体,如环氧化物、环醚和低聚(环氧乙烷)。它们的共聚物和三元共聚物由于其低毒性、易得性和易于处理而在高科技应用中具有重要意义。它们在光刻、分子印迹聚合物、光学、吸附剂、燃料电池的聚合物电解质膜、锂离子电池、保护性石材涂层、多室胶束和纳米复合材料中得到应用 (Patil 和 Améduri,2013)。
催化剂的机械活化
在聚合物科学的背景下,催化剂在碳碳键形成和阴离子聚合反应中的机械活化值得注意。这种方法涉及使用大分子试剂,例如吡啶封端的聚(甲基丙烯酸酯),以促进键的机械断裂并揭示催化活性物质。该方法用于催化 α-三氟甲基-2,2,2-三氟乙基丙烯酸酯的阴离子聚合,展示了其在有机合成和材料科学中的潜力 (Tennyson、Wiggins 和 Bielawski,2010)。
聚电解质薄膜中的光反应性和稳定性
对取代的苄基丙烯酸酯(如 3-(三氟甲基)苄基丙烯酸酯)在多层聚电解质薄膜中的研究揭示了光反应性和热稳定性的有趣见解。芳环上取代基的性质显着影响这些性质,影响了在薄膜技术和材料科学等领域的潜在应用 (Jensen、Desai、Maru 和 Mohanty,2004)。
有机合成中的催化
3-(三氟甲基)苄基丙烯酸酯在催化中的应用,特别是在含 CF3 的多环苯并氮杂菲衍生物的形成中,是另一个重要的应用。此类催化过程涉及铁或铜,并用于在温和条件下构建复杂的有机分子,表明该材料在合成有机化学中的重要性 (Yu、Xu、Tang 和 Shi,2016)。
作用机制
Target of Action
It is known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For instance, PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism, have been identified as targets for some trifluoromethyl compounds .
Mode of Action
The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which means that substitution reactions are likely to occur at the benzylic position . This could potentially lead to various interactions with its targets, resulting in changes in cellular processes.
Biochemical Pathways
Given the potential target of pi3ks, it could be inferred that the compound may influence pathways related to cell proliferation, apoptosis, and glucose metabolism .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may influence cellular processes such as cell proliferation and apoptosis .
属性
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-2-10(15)16-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBHXGKXLHUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



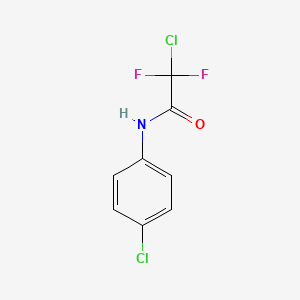


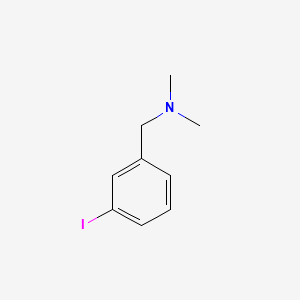
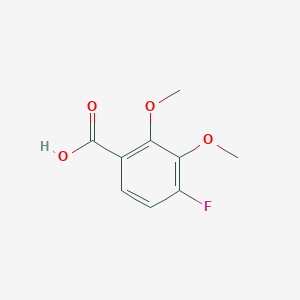

![[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate](/img/structure/B3039924.png)
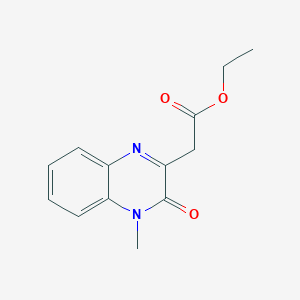
![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B3039927.png)

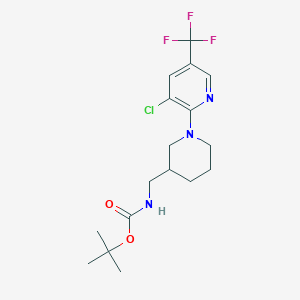
![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol](/img/structure/B3039933.png)
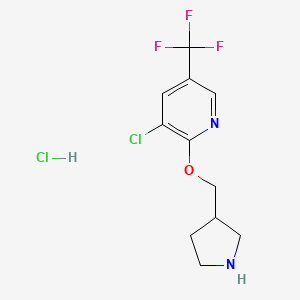
![(1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol](/img/structure/B3039936.png)